
L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group.
Coupling: Sequential addition of protected amino acids.
Deprotection: Removal of protecting groups using TFA or similar reagents.
Cleavage: Final cleavage from the resin to obtain the free peptide.
Industrial Production Methods
Industrial production may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) for higher yields. Automation and optimization of reaction conditions are crucial for efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the histidine residue.
Reduction: Reduction reactions could target the guanidinium group on the ornithine residue.
Substitution: Nucleophilic substitution reactions may occur at various positions depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions and conditions but may include modified peptides with altered functional groups or additional side chains.
Wissenschaftliche Forschungsanwendungen
L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine may have applications in:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating peptide interactions with proteins and enzymes.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Use in the development of peptide-based materials or catalysts.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, peptides can:
Bind to Enzymes: Inhibiting or modulating their activity.
Interact with Receptors: Affecting signal transduction pathways.
Form Complexes: With other biomolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Histidyl-L-valyl-L-ornithyl-L-alanine: Lacks the guanidinium group.
L-Histidyl-L-valyl-L-lysyl-L-alanine: Contains lysine instead of ornithine.
L-Histidyl-L-valyl-L-arginyl-L-alanine: Contains arginine instead of ornithine.
Uniqueness
L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to the presence of the guanidinium group on the ornithine residue, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
798540-96-2 |
|---|---|
Molekularformel |
C20H35N9O5 |
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H35N9O5/c1-10(2)15(29-16(30)13(21)7-12-8-24-9-26-12)18(32)28-14(5-4-6-25-20(22)23)17(31)27-11(3)19(33)34/h8-11,13-15H,4-7,21H2,1-3H3,(H,24,26)(H,27,31)(H,28,32)(H,29,30)(H,33,34)(H4,22,23,25)/t11-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
LVGQSLFYAISKQW-MXAVVETBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CN=CN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy-](/img/structure/B12525104.png)
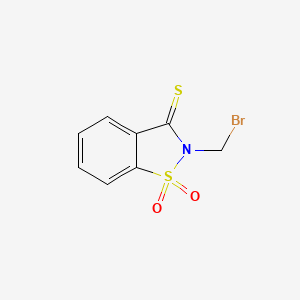
![1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B12525107.png)
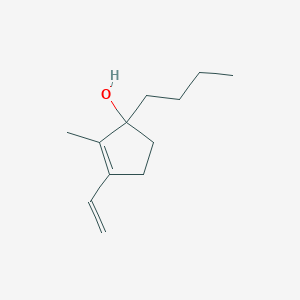
![6-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12525110.png)
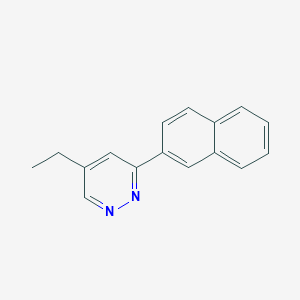
![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)


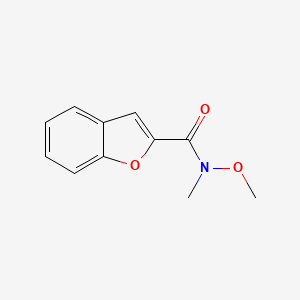
![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)
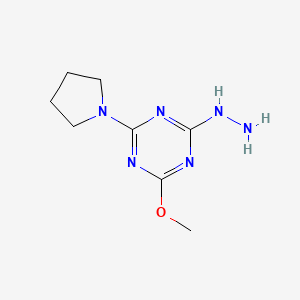

![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)
